
6-Bromo-4-iodo-1H-indazole
Übersicht
Beschreibung
6-Bromo-4-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of both bromine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method is the sequential bromination and iodination of 1H-indazole. The process begins with the bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The brominated intermediate is then subjected to iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-4-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-iodo-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for other indazole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to improved therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-1H-indazole: Lacks the iodine atom, making it less versatile in certain synthetic applications.
4-Iodo-1H-indazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-4-chloro-1H-indazole: Substitution of iodine with chlorine can alter the compound’s properties and applications.
Uniqueness: 6-Bromo-4-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and functionalization options. This dual halogenation enhances its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.
Biologische Aktivität
6-Bromo-4-iodo-1H-indazole is a halogenated indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structural features facilitate interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
This compound has the molecular formula and a molecular weight of 282.93 g/mol. The presence of bromine and iodine atoms enhances its reactivity and biological activity by allowing for potential interactions with biomolecules.
Antitumor Activity
Recent studies have highlighted the antitumor properties of indazole derivatives, including this compound. Notably, research indicates that similar compounds exhibit significant inhibitory effects on cancer cell lines.
Case Study: Antitumor Mechanism
A study on related indazole derivatives demonstrated that they could induce apoptosis in K562 leukemia cells through modulation of the Bcl-2 family proteins and the p53/MDM2 pathway. The compound exhibited an IC50 value of approximately 5.15 µM against K562 cells, indicating potent activity compared to normal human embryonic kidney (HEK-293) cells, which had an IC50 of 33.2 µM .
Table 1: Antitumor Activity of Indazole Derivatives
Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | K562 | 5.15 | Induces apoptosis via Bcl-2/Bax modulation |
Related Compound | HEK-293 | 33.2 | Selectivity towards cancer cells |
Mechanistic Insights
The mechanism by which this compound exerts its effects involves:
- Apoptosis Induction : The compound increases the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at the G0/G1 phase, which is crucial for inhibiting tumor growth .
Antimicrobial Activity
Beyond its anticancer properties, indazole derivatives have shown promising antimicrobial activity. Research indicates that certain indazole compounds possess significant antibacterial and antifungal properties, although specific data on this compound's antimicrobial efficacy is limited.
Table 2: Antimicrobial Activity of Indazole Derivatives
Compound | Activity Type | Target Organisms |
---|---|---|
Indazole Derivative A | Antibacterial | Gram-positive & Gram-negative bacteria |
Indazole Derivative B | Antifungal | Pathogenic fungi |
Eigenschaften
IUPAC Name |
6-bromo-4-iodo-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEAVIHSGOANQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646187 | |
Record name | 6-Bromo-4-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-41-5 | |
Record name | 6-Bromo-4-iodo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.